molecular formula C20H17ClN6O4 B2648773 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 847384-87-6

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

カタログ番号: B2648773
CAS番号: 847384-87-6
分子量: 440.84
InChIキー: OTFAWBYBLLFHEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O4 and its molecular weight is 440.84. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O4/c1-30-14-6-7-15(16(9-14)31-2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAWBYBLLFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19ClN6O2
  • Molecular Weight : 422.9 g/mol
  • IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms are still under investigation but may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways associated with apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Activity Description
MCF-7LowNotable cytotoxicity against breast cancer
HCT-116LowEffective against colon cancer
PC-3LowActivity observed in prostate cancer

In comparative studies, this compound exhibited greater efficacy than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to moderate

These findings suggest a potential application in treating bacterial infections .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 and HCT-116 cell lines demonstrated that the compound could induce apoptosis and inhibit cell cycle progression. The study noted that the compound's mechanism involved the downregulation of anti-apoptotic proteins .
  • Antimicrobial Screening : In a recent evaluation of various synthesized compounds similar to this one, it was found that derivatives with the triazolopyrimidine core exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, reinforcing the potential of this compound in antibiotic development .

科学的研究の応用

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazolopyrimidines exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Potential
    • Triazolopyrimidine derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Some studies have reported that modifications in the triazole and pyrimidine rings can enhance cytotoxic effects on cancer cell lines .
  • Neuroprotective Effects
    • Certain derivatives have demonstrated neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This could have implications for treating neurodegenerative diseases .

Industrial Applications

Beyond biological applications, this compound also holds potential in industrial chemistry:

  • Material Science : Its unique structure may be utilized in the development of novel materials with specific properties.
  • Synthesis of Complex Molecules : As a versatile building block in organic synthesis, it can facilitate the creation of more complex pharmaceutical compounds .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of triazolopyrimidine derivatives:

  • A study highlighted the synthesis and antimicrobial evaluation of various triazolopyrimidine derivatives that exhibited potent activity against a range of pathogens .
  • Another investigation focused on the anticancer properties of related compounds, showing promising results in inhibiting tumor growth in vitro .

Q & A

Q. What are the established synthetic routes for this compound, and what experimental conditions are critical for achieving high purity?

Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclocondensation of substituted pyrimidines and triazolo precursors. Key steps include:

  • Cyclization: Use of ethanol/piperidine at 0–5°C for 2 hours to form the triazolo-pyrimidine core .
  • Acetamide Coupling: Reaction of the core with 2,4-dimethoxyphenylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC/DMAP.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Critical Parameters:

VariableOptimal RangeImpact on Yield
Temperature0–5°C (cyclization)Prevents side reactions
Solvent PolarityEthanol (mid-polar)Balances solubility and reactivity
Reaction Time2–4 hoursEnsures completion without degradation

Reference synthetic analogs in highlight low yields (2–5%) in multi-step processes, emphasizing the need for precise stoichiometry and inert atmospheres.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to the triazolo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methylene) .
  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular weight (calculated: ~470 g/mol) and detect impurities .
  • FT-IR: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Compliance: While specific hazard data is limited, assume acute toxicity (Category 4) due to aromatic/heterocyclic moieties. Use PPE (gloves, goggles) and fume hoods .
  • Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce trial-and-error approaches?

Methodological Answer: Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Factors: Temperature (X₁), Solvent (X₂), Time (X₃).
  • Response Surface Methodology (RSM): Maximize yield via quadratic models.

Case Study:
A similar triazolo-pyrimidine optimization achieved 22% yield increase by adjusting X₁ (5°C → 10°C) and X₂ (ethanol → THF/water) .

Q. How can computational modeling predict reaction pathways and regioselectivity?

Methodological Answer:

  • Quantum Mechanics (QM): Use Gaussian or ORCA for transition-state analysis of cyclization steps.
  • Reaction Path Search: IRC calculations identify intermediates, as demonstrated in ICReDD’s workflow combining DFT and experimental validation .
  • Machine Learning: Train models on PubChem data (e.g., substituent effects on ring closure) .

Example Output:

Computational ToolApplicationOutcome
DFT (B3LYP/6-31G*)Transition-state energyΔG‡ = 28 kcal/mol
MolSoftReactivity predictionFavors N1- over N2-cyclization

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assays (e.g., enzyme inhibition: IC₅₀ ± SEM).
  • Meta-Analysis: Pool data from PubChem and adjust for variables (e.g., cell line, solvent).
  • Cross-Validation: Compare in silico (e.g., molecular docking) and in vitro results to identify outliers .

Case Study:
A pyridine analog showed conflicting IC₅₀ values (10 µM vs. 50 µM), resolved by controlling dimethyl sulfoxide (DMSO) concentration (<1%) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Measure Michaelis-Menten parameters with/without inhibitor.
  • Molecular Docking: Use AutoDock Vina to map binding to ATP pockets (e.g., kinase targets).
  • SAR Analysis: Compare substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) on activity .

Q. How does this compound compare to structurally similar analogs in terms of stability and reactivity?

Methodological Answer:

  • Accelerated Stability Testing: Expose to 40°C/75% RH for 28 days; monitor degradation via HPLC.
  • DFT Calculations: Compare HOMO-LUMO gaps to predict electron-deficient sites prone to hydrolysis .
  • Thermogravimetric Analysis (TGA): Assess decomposition thresholds (e.g., >200°C for acetamide derivatives) .

Case Study:
A benzyl-substituted analog exhibited 30% faster degradation than the 3-chlorophenyl variant due to steric effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。